molecular formula C15H11IO4 B15127376 4-Formylphenyl 3-iodo-4-methoxybenzoate

4-Formylphenyl 3-iodo-4-methoxybenzoate

Cat. No.: B15127376
M. Wt: 382.15 g/mol
InChI Key: KSLMVQZBBARVRI-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula C15H11IO4 and a molecular weight of 382.15 g/mol. This compound is primarily used as a linker in antibody-drug conjugation (ADC) processes. Its structure consists of a formylphenyl group attached to a methoxybenzoate moiety, with an iodine atom at the 3-position of the benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 4-formylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of appropriate catalysts and solvents would apply to large-scale synthesis as well.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 4-Formylphenyl 3-iodo-4-methoxybenzoic acid.

    Reduction: 4-Hydroxymethylphenyl 3-iodo-4-methoxybenzoate.

    Hydrolysis: 4-Formylphenol and 3-iodo-4-methoxybenzoic acid.

Scientific Research Applications

4-Formylphenyl 3-iodo-4-methoxybenzoate is primarily used in the field of antibody-drug conjugation (ADC). It serves as a linker that connects the antibody to the drug, ensuring targeted delivery of the therapeutic agent to specific cells. This compound is also used in organic synthesis and medicinal chemistry for the development of new drugs and chemical entities.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-iodo-4-methoxybenzoate in ADC involves the formation of a stable covalent bond between the antibody and the drug. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The molecular targets and pathways involved depend on the specific drug and antibody used in the conjugation process.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylphenyl 3-iodobenzoate
  • 4-Formylphenyl 4-methoxybenzoate
  • 3-Iodo-4-methoxyphenyl 4-formylbenzoate

Uniqueness

4-Formylphenyl 3-iodo-4-methoxybenzoate is unique due to the presence of both a formyl group and an iodine atom, which allows for versatile chemical modifications and applications in ADC. The methoxy group also contributes to its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C15H11IO4

Molecular Weight

382.15 g/mol

IUPAC Name

(4-formylphenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C15H11IO4/c1-19-14-7-4-11(8-13(14)16)15(18)20-12-5-2-10(9-17)3-6-12/h2-9H,1H3

InChI Key

KSLMVQZBBARVRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)I

Origin of Product

United States

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